BTB09089

GPCR Proton-Sensing Receptors Receptor Selectivity

BTB09089 is a uniquely selective GPR65/TDAG8 agonist with zero functional activity at GPR4 or OGR1/GPR68, eliminating the pro-inflammatory confounding effects inherent to endogenous protons and other proton-sensing GPCR ligands. It activates GPR65 across pH 7.0–7.9, suppressing IL-2 in T cells and TNF-α/IL-6 while upregulating IL-10 in macrophages—all GPR65-dependent. In vivo, delayed systemic BTB09089 treatment improves motor recovery, reduces microglial activation, and enhances neuroplasticity markers in rodent ischemic stroke models, with efficacy abolished in GPR65 knockout mice. For researchers dissecting GPR65 biology in immunology, neuroinflammation, inflammatory arthritis, or colitis, this validated, high-purity tool ensures reproducible, target-specific results. Secure your batch today.

Molecular Formula C14H12Cl2N4OS2
Molecular Weight 387.3 g/mol
CAS No. 245728-44-3
Cat. No. B2711798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBTB09089
CAS245728-44-3
Molecular FormulaC14H12Cl2N4OS2
Molecular Weight387.3 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(N=C2)C)SC(=N1)SCC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C14H12Cl2N4OS2/c1-19-11-6-17-20(2)13(21)12(11)23-14(18-19)22-7-8-3-4-9(15)5-10(8)16/h3-6H,7H2,1-2H3
InChIKeyPIAWQVCBQLTEIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

BTB09089: A Selective GPR65/TDAG8 Agonist for Immuno-Oncology and Neuroinflammation Research


BTB09089 is a small molecule agonist of the proton-sensing G protein-coupled receptor GPR65 (also known as T cell death-associated gene 8, TDAG8) [1]. It was identified from a library screen for compounds that increase cAMP accumulation in cells expressing GPR65, and it exhibits high selectivity over the related proton-sensing GPCRs GPR4 and OGR1/GPR68 [1]. BTB09089 has been used as a pharmacological tool to dissect the role of GPR65 in immune cell function, neuroinflammation, and tissue repair, with studies demonstrating its ability to modulate cytokine production in T cells and macrophages and to promote neurological recovery in animal models of stroke [1][2].

Why Generic GPR65 Agonists or Proton-Sensing GPCR Modulators Cannot Substitute for BTB09089 in Critical Experiments


While several agonists of the proton-sensing GPCR family exist, including endogenous protons and other synthetic ligands, their activity profiles are not interchangeable. The pH-dependent activity and receptor selectivity of BTB09089 are distinct from that of endogenous protons and from compounds targeting related receptors like GPR68 [1]. Notably, BTB09089 exhibits functional activity across a broader pH range (pH 7.0-7.9) than what is typically required for proton-mediated activation, and it shows no activity at GPR4 or OGR1/GPR68 [1]. This selectivity is critical because GPR4 and GPR68 are generally pro-inflammatory, while GPR65 is anti-inflammatory; off-target activation of the former could confound results [2]. Furthermore, the in vivo neurorestorative effects of BTB09089 are strictly GPR65-dependent, as demonstrated by the lack of efficacy in GPR65 knockout mice [3]. Therefore, assuming that any GPR65 agonist or proton-sensing GPCR modulator will reproduce the specific cellular and in vivo phenotypes of BTB09089 is scientifically unfounded and may lead to misleading conclusions.

BTB09089 Evidence Guide: Quantified Differentiation from Proton-Sensing GPCR Modulators


BTB09089 Demonstrates Exclusive Selectivity for GPR65 Over the Pro-Inflammatory Proton-Sensing GPCRs GPR4 and GPR68

BTB09089 exhibits high selectivity for GPR65 (TDAG8) over the related proton-sensing receptors GPR4 and OGR1 (GPR68). In HEK293 cells transiently expressing hGPR4, BTB09089 did not increase cAMP accumulation, and in cells expressing hOGR1, it did not increase phosphoinositide accumulation, confirming a lack of functional activity at these receptors [1]. This is in contrast to endogenous protons, which activate all proton-sensing GPCRs including the pro-inflammatory GPR4 and GPR68 [2].

GPCR Proton-Sensing Receptors Receptor Selectivity GPR65 TDAG8

BTB09089 Enhances cAMP Accumulation in a pH-Dependent Manner Distinct from Endogenous Proton Sensing

BTB09089 significantly enhanced cAMP accumulation in HEK293 cells expressing hTDAG8 in a dose-dependent manner at pH 7.0 to 7.9, but not at pH 6.5 [1]. This pH-activity profile differs from that of endogenous protons, which typically require a lower pH for full receptor activation [2]. This indicates that BTB09089 can activate GPR65 under conditions where endogenous proton sensing is suboptimal, providing a unique tool to study GPR65 function independent of extracellular acidification.

GPCR pH Sensing Signal Transduction cAMP

BTB09089 Functionally Modulates Cytokine Production in Primary Immune Cells in a GPR65-Dependent Manner

In primary murine splenocytes, BTB09089 (1-5 µM) suppressed IL-2 production stimulated by anti-CD3 and anti-CD28 antibodies in a dose-dependent manner. This effect was absent in splenocytes from TDAG8 knockout mice, confirming GPR65 specificity [1]. In peritoneal exudate macrophages, BTB09089 suppressed LPS-stimulated TNF-α and IL-6 production while increasing IL-10 production, again in a GPR65-dependent manner [1]. This contrasts with the effects of activating GPR68, which is generally pro-inflammatory [2].

Immunology Cytokine Macrophage T Cell Inflammation

Delayed BTB09089 Treatment Promotes Motor Recovery and Neuroplasticity After Ischemic Stroke in a GPR65-Dependent Manner

In a mouse photothrombotic ischemic stroke model, intraperitoneal administration of BTB09089 every other day starting at days 3, 7, or 14 post-stroke significantly promoted motor recovery in wild-type (WT) mice, but had no effect in GPR65 knockout (GPR65-/-) mice, confirming the effect is GPR65-specific [1]. BTB09089 also inhibited microglial activation and glial scar progression, and increased markers of neuroplasticity (GAP43, synaptophysin, dendritic spine density) in WT but not knockout mice [1].

Stroke Neurorehabilitation Ischemia Neuroprotection GPR65

BTB09089 Recapitulates Proton-Induced Signaling Events and Demonstrates GPR65 Selectivity in Fibroblast-Like Synoviocytes

In a systematic characterization of GPR65 agonists, BTB09089 (BTB) recapitulated many proton-induced signaling events in fibroblast-like synoviocytes (FLS) [1]. It demonstrated selectivity for GPR65 and, upon intra-articular injection in mice, induced GPR65-dependent sensitization of knee-innervating neurons and nocifensive behaviors, mimicking the effects of localized acidosis [1]. Stimulation of human FLS with BTB also triggered the release of inflammatory mediators, and synovial fluid from osteoarthritis patients activated GPR65, suggesting translational relevance [1].

Inflammatory Pain Osteoarthritis GPCR Synoviocyte GPR65

Optimal Research and Preclinical Application Scenarios for BTB09089 Based on Validated Evidence


Dissecting GPR65-Specific Anti-Inflammatory Pathways in Immune Cells

Use BTB09089 to activate GPR65 in primary murine or human T cells and macrophages to study its specific role in cytokine modulation. This is supported by evidence showing BTB09089 suppresses IL-2 in T cells and TNF-α/IL-6 while increasing IL-10 in macrophages, all in a GPR65-dependent manner [1]. The high selectivity over GPR4 and GPR68 ensures that observed effects are attributable to GPR65, unlike when using endogenous protons [1].

Investigating GPR65-Mediated Neuroprotection and Neurorestoration in Ischemic Stroke Models

Employ BTB09089 in rodent models of ischemic stroke to explore GPR65's role in post-stroke recovery. Delayed systemic administration of BTB09089 has been shown to improve motor function, reduce microglial activation, and enhance neuroplasticity markers in a GPR65-dependent manner [2]. This model is ideal for evaluating therapeutic windows and mechanisms of GPR65 agonists in neurorehabilitation.

Elucidating GPR65 Signaling in Inflammatory Joint Pain and Osteoarthritis

Utilize BTB09089 in in vitro and in vivo models of inflammatory arthritis to dissect GPR65-mediated signaling in fibroblast-like synoviocytes and sensory neurons. The compound recapitulates proton-induced signaling and induces GPR65-dependent pain behaviors, providing a selective tool to study joint inflammation and pain sensitization [3].

Validating GPR65 as a Target in Inflammatory Bowel Disease (IBD) Research

Apply BTB09089 in colitis models to investigate the anti-inflammatory role of GPR65 in the gut. While direct data with BTB09089 in IBD models is limited, the receptor's anti-inflammatory function in immune cells and the exacerbation of colitis in TDAG8 knockout mice [4] provide a strong rationale for using this selective agonist to probe GPR65's therapeutic potential in intestinal inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for BTB09089

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.